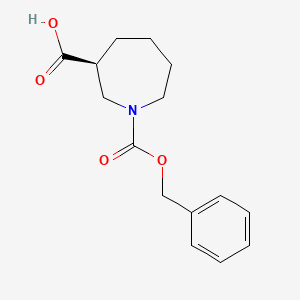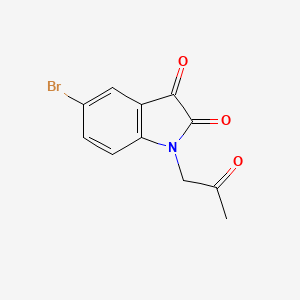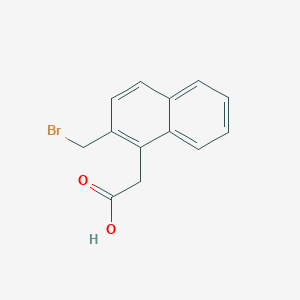
4-(4-(Dimethylamino)phenyl)-5-hydroxyisoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(Dimethylamino)phenyl)-5-hydroxyisoquinolin-1(2H)-one is a complex organic compound with a unique structure that includes both a dimethylamino group and a hydroxyisoquinolinone core
Preparation Methods
The synthesis of 4-(4-(Dimethylamino)phenyl)-5-hydroxyisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinolinone Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline structure.
Introduction of the Dimethylamino Group: This step often involves the use of dimethylamine in the presence of a suitable catalyst to introduce the dimethylamino group onto the phenyl ring.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
4-(4-(Dimethylamino)phenyl)-5-hydroxyisoquinolin-1(2H)-one undergoes several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the dimethylamino group into a primary amine.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions vary depending on the specific conditions but can include a wide range of substituted isoquinolinones.
Scientific Research Applications
4-(4-(Dimethylamino)phenyl)-5-hydroxyisoquinolin-1(2H)-one has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing into its potential use as a drug or drug precursor, particularly in the treatment of neurological disorders and cancers.
Industry: It is used in the development of new materials, including polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 4-(4-(Dimethylamino)phenyl)-5-hydroxyisoquinolin-1(2H)-one exerts its effects is complex and involves multiple molecular targets and pathways. The dimethylamino group can interact with various receptors and enzymes, modulating their activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity. Overall, the compound’s effects are mediated through a combination of receptor binding, enzyme inhibition, and modulation of cellular signaling pathways.
Comparison with Similar Compounds
4-(4-(Dimethylamino)phenyl)-5-hydroxyisoquinolin-1(2H)-one can be compared with other similar compounds, such as:
4-(Dimethylamino)phenylboronic acid pinacol ester: This compound has a similar dimethylamino group but differs in its boronic acid functionality.
4-(4-Diethylamino)phenyl-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine: This compound contains a diethylamino group and a pyridine ring, offering different chemical properties and applications.
trans-4-[4-(Dimethylamino)phenyliminomethyl]-N-phenylpyridinium hexafluorophosphate: This compound features a dimethylamino group and a pyridinium ring, making it useful in non-linear optical applications.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
CAS No. |
656234-42-3 |
|---|---|
Molecular Formula |
C17H16N2O2 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
4-[4-(dimethylamino)phenyl]-5-hydroxy-2H-isoquinolin-1-one |
InChI |
InChI=1S/C17H16N2O2/c1-19(2)12-8-6-11(7-9-12)14-10-18-17(21)13-4-3-5-15(20)16(13)14/h3-10,20H,1-2H3,(H,18,21) |
InChI Key |
NRICLDJNXCYOBD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CNC(=O)C3=C2C(=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amino}-4-methoxyphenyl)prop-2-enamide](/img/structure/B11845119.png)



![(R)-5-((Benzyloxy)carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B11845144.png)




![2-[(Methylamino)methyl]-3-(2-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11845177.png)



